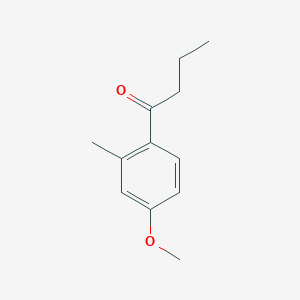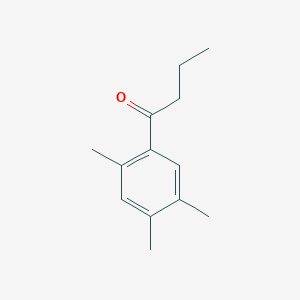![molecular formula C9H12OS B7893347 1-[3-(Methylthio)phenyl]ethanol](/img/structure/B7893347.png)
1-[3-(Methylthio)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylthio)phenyl]ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3-(Methylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 1-[3-(methylthio)phenyl]ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Methylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-[3-(methylthio)phenyl]ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 1-[3-(methylthio)phenyl]ethane.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: 1-[3-(Methylthio)phenyl]ethanone
Reduction: 1-[3-(Methylthio)phenyl]ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Applications De Recherche Scientifique
1-[3-(Methylthio)phenyl]ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism by which 1-[3-(methylthio)phenyl]ethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylthio group may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[3-(Methylthio)phenyl]ethanone: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-[3-(Methylthio)phenyl]ethane: This fully reduced form has different chemical properties and applications.
3-(Methylthio)phenol:
Uniqueness: 1-[3-(Methylthio)phenyl]ethanol is unique due to its combination of a hydroxyl group and a methylthio-substituted phenyl ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYZYXSEIMZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893266.png)
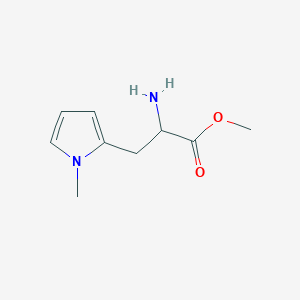

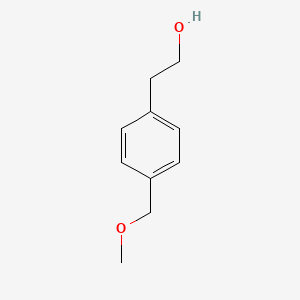

![N-[4-(Methylthio)phenyl]formamide](/img/structure/B7893306.png)
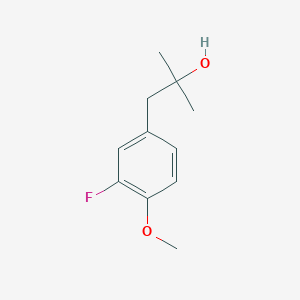


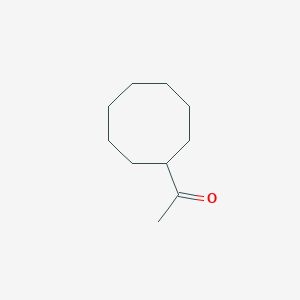

![[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7893341.png)
